4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate
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Overview
Description
4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a 1H-1,2,4-triazol-5-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate typically involves the reaction of 4-bromobenzoic acid with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate involves its interaction with specific molecular targets. For instance, in cancer research, it has been found to induce apoptosis in cancer cells by activating certain pathways that lead to cell death. The triazole ring is believed to play a crucial role in binding to the target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4-(1H-Pyrazol-5-yl)benzoic acid
- 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
- 4-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
- 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)benzoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.H2O/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h1-5H,(H,13,14)(H,10,11,12);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENYHDSETXEWTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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